molecular formula C55H103NO15 B7907988 Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard

Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard

Cat. No.: B7907988
M. Wt: 1018.4 g/mol
InChI Key: YAVZHCFFUATPRK-JGJPHTNUSA-N
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Preparation Methods

Erythromycin stearate is synthesized by reacting erythromycin base with stearic acid. The reaction typically occurs in an organic solvent such as methanol or ethanol. The erythromycin base is dissolved in the solvent, and stearic acid is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of erythromycin stearate .

Industrial production of erythromycin stearate involves fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by extraction and purification processes. The purified erythromycin is then reacted with stearic acid to form erythromycin stearate .

Chemical Reactions Analysis

Erythromycin stearate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Erythromycin stearate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Erythromycin stearate is used in microbiology research to study the effects of antibiotics on bacterial growth and resistance mechanisms.

    Medicine: This compound is extensively used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.

    Industry: Erythromycin stearate is used in the pharmaceutical industry for the formulation of antibiotic medications

Mechanism of Action

Erythromycin stearate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and preventing the elongation of the peptide chain. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

Comparison with Similar Compounds

Erythromycin stearate is part of the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, erythromycin stearate has unique properties:

These differences highlight the uniqueness of erythromycin stearate in terms of its pharmacokinetics and spectrum of activity.

Properties

IUPAC Name

(3S,4R,5R,6S,7S,9S,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18-,19+,20?,21+,22-,23-,24-,25-,26-,28+,29+,30+,31-,32-,34-,35-,36+,37?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVZHCFFUATPRK-JGJPHTNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC[C@H]1C([C@@H](C(C(=O)[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H103NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1018.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard
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Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard
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Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard
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Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard
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Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard
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Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard

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